Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Descripción general

Descripción

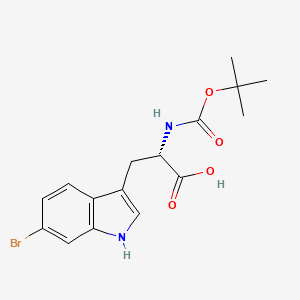

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a chemical compound. It is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate can be determined through various methods such as X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis

Pyrazoles, including Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate: is a compound that has garnered attention in medicinal chemistry due to its pyrazole scaffold. Pyrazoles are known for their diverse biological activities, which include roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The ethoxy group in the compound may influence the lipophilicity and, consequently, the pharmacokinetics of the derivatives synthesized from it, potentially leading to new drug discoveries.

Drug Discovery

In the realm of drug discovery, Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate serves as a versatile precursor for synthesizing a wide array of bioactive molecules. Its pyrazole core is frequently used as a scaffold in the synthesis of compounds with potential therapeutic effects. The modifications on the pyrazole ring can lead to the discovery of novel compounds with significant pharmacological properties .

Agrochemistry

The application of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate in agrochemistry is primarily in the design of new agrochemicals. Pyrazole derivatives have been explored for their potential use as herbicides, insecticides, and fungicides. The structural versatility of the pyrazole ring allows for the development of compounds with specific actions against agricultural pests and diseases .

Coordination Chemistry

In coordination chemistry, Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate can act as a ligand to form complexes with various metals. These complexes can exhibit interesting properties and find applications in catalysis, material science, and as models for biological systems. The ethoxy and carboxylate groups provide additional sites for coordination, which can lead to the formation of novel metal complexes .

Organometallic Chemistry

The pyrazole moiety of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is also significant in organometallic chemistry. It can be used to synthesize organometallic compounds that are useful as catalysts in various chemical reactions. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, forming stable organometallic frameworks that are important in catalytic processes .

Synthetic Organic Chemistry

Lastly, in synthetic organic chemistry, Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is valuable for constructing more complex molecular architectures. It can undergo various chemical reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions, to yield a diverse range of organic compounds. This makes it a useful building block in the synthesis of heterocyclic compounds .

Propiedades

IUPAC Name |

ethyl 3-ethoxy-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBTCZIIMAMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)

![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)

![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)

![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)